
6',7'-Dihydro-3',7'-dimethylspiro(cyclohexane-1,5'-(5H)thiazolo(3,2-a)pyrimidin)-7'-ol HBr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr is a complex organic compound known for its unique spiro structure, which involves a cyclohexane ring fused with a thiazolo-pyrimidine system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiazolo-pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The final step involves the addition of hydrobromic acid to form the HBr salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s spiro structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mecanismo De Acción
The mechanism of action of 6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Spirooxindoles: These compounds share the spiro structure and are studied for their biological activities.
Thiazolo-pyrimidines: Compounds with similar core structures but different substituents.
Cyclohexane Derivatives: Compounds with cyclohexane rings and various functional groups.
Uniqueness
6’,7’-Dihydro-3’,7’-dimethylspiro(cyclohexane-1,5’-(5H)thiazolo(3,2-a)pyrimidin)-7’-ol HBr is unique due to its specific combination of a spirocyclohexane ring and a thiazolo-pyrimidine core, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
21457-24-9 |
|---|---|
Fórmula molecular |
C13H21BrN2OS |
Peso molecular |
333.29 g/mol |
Nombre IUPAC |
3,7-dimethylspiro[6H-[1,3]thiazolo[3,2-a]pyrimidine-5,1'-cyclohexane]-7-ol;hydrobromide |
InChI |
InChI=1S/C13H20N2OS.BrH/c1-10-8-17-11-14-12(2,16)9-13(15(10)11)6-4-3-5-7-13;/h8,16H,3-7,9H2,1-2H3;1H |
Clave InChI |
MXYDLSZUMOMXSK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=NC(CC3(N12)CCCCC3)(C)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



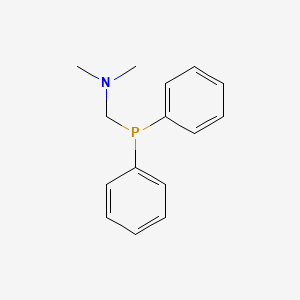



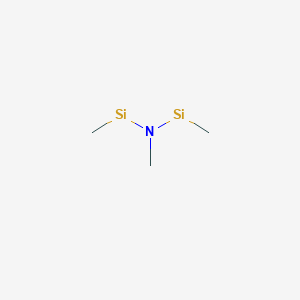
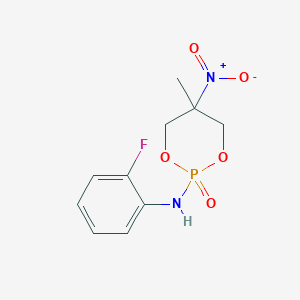
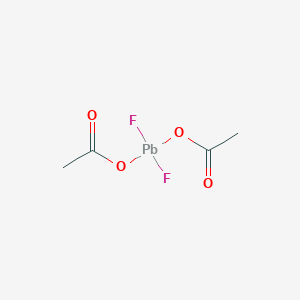
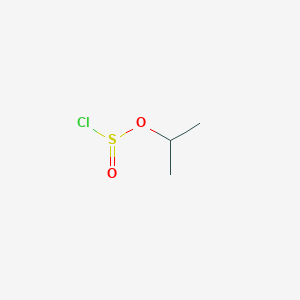
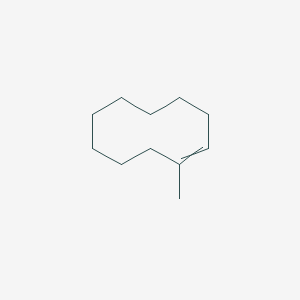

![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)


